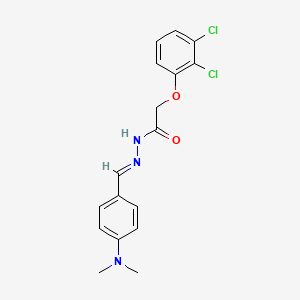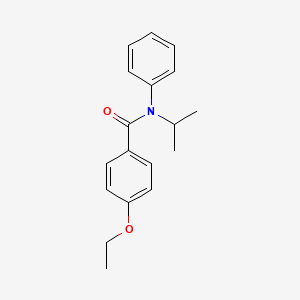![molecular formula C22H15BrCl2N2O4 B12021536 [4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12021536.png)
[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend des groupes brome, chlore et phénoxy, ce qui en fait un sujet d'intérêt pour les chimistes et les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence par la préparation du 4-bromo-2-formylphényl 2-chlorobenzoate, qui est ensuite mis à réagir avec l'hydrazine du 2-(4-chlorophénoxy)acétyle dans des conditions spécifiques pour produire le produit final. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction garantissent la qualité et le rendement constants du produit. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
[4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux sites brome ou chlore.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Hydroxyde de sodium en solution aqueuse.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, le [4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de réaction et de développer de nouveaux composés.
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les interactions enzymatiques ou comme précurseur pour la synthèse de molécules biologiquement actives. Sa capacité à interagir avec des cibles biologiques spécifiques en fait un outil précieux pour la découverte et le développement de médicaments.
Médecine
En médecine, les dérivés de ce composé peuvent présenter des propriétés pharmacologiques, telles que des activités anti-inflammatoires ou anticancéreuses. La recherche se poursuit pour explorer ses applications thérapeutiques potentielles.
Industrie
Dans le secteur industriel, le [4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate peut être utilisé dans la production de produits chimiques de spécialité, de polymères ou comme intermédiaire dans la synthèse de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du [4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, de moduler leur activité et de conduire à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la perturbation des processus de signalisation cellulaire.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of [4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- [4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 4-chlorobenzoate
- [4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 3-chlorobenzoate
Unicité
L'unicité du [4-bromo-2-[(E)-[[2-(4-chlorophénoxy)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate réside dans son arrangement spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes. Comparativement aux composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui en fait un sujet précieux pour la recherche et l'application.
Propriétés
Formule moléculaire |
C22H15BrCl2N2O4 |
|---|---|
Poids moléculaire |
522.2 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c23-15-5-10-20(31-22(29)18-3-1-2-4-19(18)25)14(11-15)12-26-27-21(28)13-30-17-8-6-16(24)7-9-17/h1-12H,13H2,(H,27,28)/b26-12+ |
Clé InChI |
BHGQCPTUMIDKJJ-RPPGKUMJSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)



![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021528.png)


